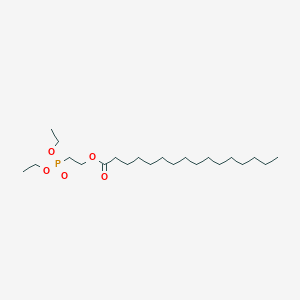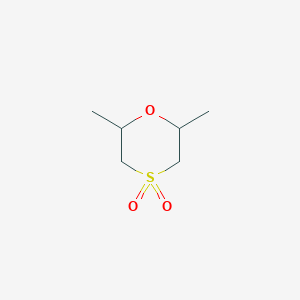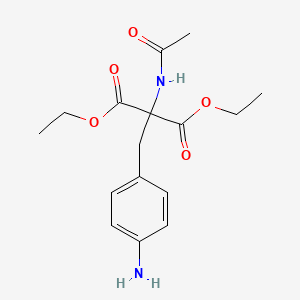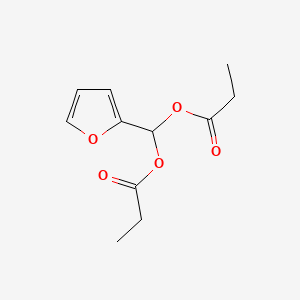
2-Furyl(propionyloxy)methyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furyl(propionyloxy)methyl propionate is an organic compound characterized by the presence of a furan ring substituted with a propionyloxy group and a methyl propionate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl(propionyloxy)methyl propionate typically involves the esterification of 2-furylmethanol with propionic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in these processes can enhance the reaction rate and yield, making the production more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 2-Furyl(propionyloxy)methyl propionate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under mild conditions.
Reduction: The ester groups can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-Furylmethanol and propionic acid.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
2-Furyl(propionyloxy)methyl propionate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Furyl(propionyloxy)methyl propionate involves its interaction with specific molecular targets and pathways. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.
Furfuryl alcohol: A hydroxymethyl derivative of furan, used in the production of resins and polymers.
2-Furylmethanol: A primary alcohol derivative of furan, used as an intermediate in organic synthesis.
Uniqueness: 2-Furyl(propionyloxy)methyl propionate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. These properties make it suitable for applications that require specific reactivity and stability, distinguishing it from other furan derivatives.
Propiedades
Número CAS |
6289-73-2 |
|---|---|
Fórmula molecular |
C11H14O5 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
[furan-2-yl(propanoyloxy)methyl] propanoate |
InChI |
InChI=1S/C11H14O5/c1-3-9(12)15-11(16-10(13)4-2)8-6-5-7-14-8/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
CBMPEPFMBYKBAG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(C1=CC=CO1)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


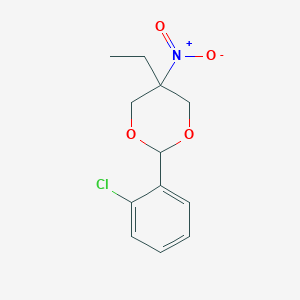
![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)

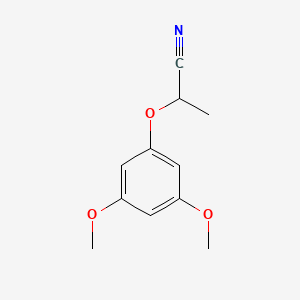
![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
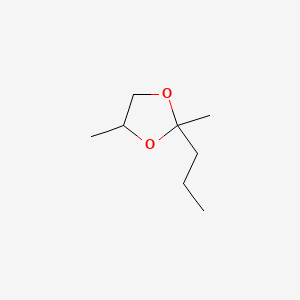
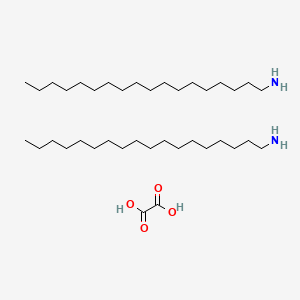
amino}benzoate](/img/structure/B14730682.png)


